molecular formula C9H5F2NO2 B067966 5,6-difluoro-1H-indole-2-carboxylic acid CAS No. 169674-35-5

5,6-difluoro-1H-indole-2-carboxylic acid

Cat. No.: B067966
CAS No.: 169674-35-5
M. Wt: 197.14 g/mol
InChI Key: XBVUJSXNSDFADV-UHFFFAOYSA-N
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Description

5,6-difluoro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5F2NO2 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial and Antifungal Activities : A study by Raju et al. (2015) synthesized various derivatives of indole-2-carboxylic acid and found significant antibacterial and moderate antifungal activities, suggesting potential therapeutic applications.

  • Building Blocks for Biologically Active Molecules : Leconte and Ruzziconi (2002) focused on the synthesis of trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic carboxylic acids, including indole derivatives. These compounds are valuable in creating biologically active molecules (Leconte & Ruzziconi, 2002).

  • Melanogenesis and Copolymerization : Research by Napolitano, Crescenzi, and Prota (1993) studied the co-oxidation of 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid, which is relevant for understanding melanogenesis (Napolitano et al., 1993).

  • Synthesis and Characterization : A study by Marchelli, Hutzinger, and Heacock (1969) developed a procedure for synthesizing various hydroxyindole-3-carboxylic acids, highlighting the importance of these compounds in biology and medicine (Marchelli et al., 1969).

  • Electrochemical and Polymerization Studies : Mackintosh, Mount, and Reed (1994) characterized indole-5-carboxylic acid trimer, a product formed during the electro-polymerization of indole-5-carboxylic acid, which has implications in materials science (Mackintosh et al., 1994).

  • Oligomerization with Thiols : A study by Mutulis et al. (2008) explored the oligomerization of indole derivatives, including indole-5-carboxylic acid, with thiols. This research contributes to the understanding of complex indole-based structures (Mutulis et al., 2008).

  • Synthesis of Indole-Benzimidazole Derivatives : Research by Wang et al. (2016) showed the preparation of indole-3-carboxylic acid derivatives and their condensation to form combined indole-benzimidazoles, significant in medicinal chemistry (Wang et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Properties

IUPAC Name

5,6-difluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVUJSXNSDFADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597136
Record name 5,6-Difluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-35-5
Record name 5,6-Difluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-difluoro-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2.06 g of ethyl 5,6-difluoroindole-2-carboxylate in 90 ml of ethanol was treated with 45 ml of 2N sodium hydroxide solution and stirred at room temperature for 17 hours. The alcohol was evaporated and the residue was treated with 50 ml of 2N hydrochloric acid. The separated crystals were filtered off, washed with water and dried. 1.78 g (98.8%) of 5,6-difluoroindole-2-carboxylic acid were obtained as brown crystals with m.p. 279°-280°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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